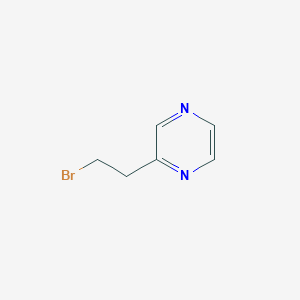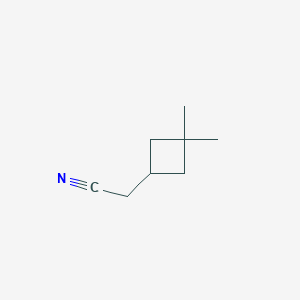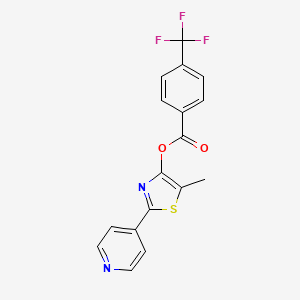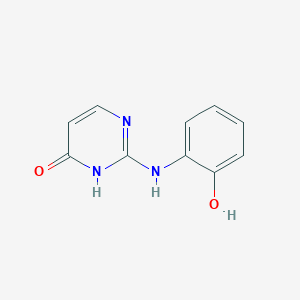
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has been the subject of extensive research in recent years due to its potential application in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one have been studied extensively. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been found to modulate the activity of various enzymes and proteins involved in cellular processes such as cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is its potential application in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one. One direction is to further investigate its anti-inflammatory, anti-cancer, and anti-microbial properties and to identify the specific mechanisms of action involved. Another direction is to study its potential application in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, research can be conducted to optimize the synthesis method and to develop more efficient and cost-effective methods for obtaining this compound.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one involves a series of chemical reactions. The starting material is 2-chlorobenzylamine, which is reacted with 2-fluoro-6-nitrobenzoic acid to form 1-(2-chlorobenzyl)-6-fluoro-3-nitrobenzoic acid. This intermediate is then reduced to 1-(2-chlorobenzyl)-6-fluoro-3-aminobenzoic acid, which is further reacted with phenylsulfonyl chloride to form 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)benzoic acid. Finally, this compound is cyclized to obtain 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to have potential application in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c23-19-9-5-4-6-15(19)13-25-14-21(29(27,28)17-7-2-1-3-8-17)22(26)18-12-16(24)10-11-20(18)25/h1-12,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIGWDOJBYHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)
![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)


